4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Description
4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C17H12ClFN2O3S and its molecular weight is 378.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Studies have demonstrated the compound's role in the synthesis of novel pyrimidine and fused pyrimidine derivatives, highlighting its utility in creating compounds with varied biological activities. The work by Mahmoud et al. (2011) focused on preparing 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile and its derivatives, which were then evaluated for antiviral activity, although no significant activity was found (Mahmoud et al., 2011).
Biological Activity Studies
A notable study by de Tullio et al. (2005) explored the biological activity of 3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, including derivatives structurally related to the compound . These were synthesized and tested as ATP-sensitive potassium channel openers, revealing insights into their selectivity and potency in regulating insulin release and vascular tension (de Tullio et al., 2005).
Novel Synthetic Routes and Heterocyclic Chemistry
Further research into the synthesis of heterocyclic compounds has shown the adaptability of similar structures in creating diverse chemical entities. For example, Kavas and Altug (2017) reported a novel domino reaction for synthesizing isoxazole-fused 4H-1,4-benzothiazine-4,4-dioxides, indicating the potential for developing new materials with unique properties (Kavas & Altug, 2017).
Properties
IUPAC Name |
4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3S/c1-10-5-14(16(24-2)7-13(10)18)21-9-12(8-20)25(22,23)17-4-3-11(19)6-15(17)21/h3-7,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPCYGHCOQVLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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